molecular formula C13H15NO B13305035 4-(1-Aminopropyl)naphthalen-1-OL

4-(1-Aminopropyl)naphthalen-1-OL

Cat. No.: B13305035
M. Wt: 201.26 g/mol
InChI Key: UZQHIGQERMFXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(1-Aminopropyl)naphthalen-1-OL can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1-Aminopropyl)naphthalen-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)naphthalen-1-OL involves its interaction with specific molecular targets and pathwaysFor example, they may inhibit microbial growth by disrupting cell membranes or interfere with inflammatory pathways by modulating enzyme activity .

Comparison with Similar Compounds

4-(1-Aminopropyl)naphthalen-1-OL can be compared with other naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other naphthalene derivatives.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-(1-aminopropyl)naphthalen-1-ol

InChI

InChI=1S/C13H15NO/c1-2-12(14)10-7-8-13(15)11-6-4-3-5-9(10)11/h3-8,12,15H,2,14H2,1H3

InChI Key

UZQHIGQERMFXPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C2=CC=CC=C21)O)N

Origin of Product

United States

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